4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
Description
Historical Context of Cyano-Substituted Sulfonamide Research
Cyano-substituted sulfonamides emerged in the late 20th century as versatile scaffolds for enzyme inhibition. Early work focused on their ability to bind zinc-containing metalloenzymes, such as carbonic anhydrases (CAs), through the sulfonamide group’s sulfhydryl moiety. The introduction of cyano groups at the para-position of the benzene ring, as seen in derivatives like 4-cyano-N-phenylbenzenesulfonamide, enhanced electronic interactions with hydrophobic enzyme pockets, improving inhibitory potency. By the 2010s, researchers began exploring N-alkyl and N-acyl substitutions to modulate selectivity, culminating in compounds like N-cyano-N-substituted 4-aminobenzenesulfonamides, which demonstrated dual activity against CAs and cathepsins. These advancements laid the groundwork for hybrid derivatives such as this compound, which integrates a cyclohexenyl-hydroxymethyl group to optimize target engagement.
Significance in Medicinal Chemistry
The compound’s significance lies in its bifunctional design:
- Sulfonamide Core : The benzene-sulfonamide moiety provides a high-affinity anchor for CA isoforms, particularly hCA VII, which is implicated in neuropathic pain.
- Hydroxycyclohexenyl Substituent : The (1-hydroxycyclohex-2-en-1-yl)methyl group introduces stereochemical complexity, enabling interactions with flat binding sites in cysteine proteases like cathepsin S.
Recent studies have demonstrated that such hybrids exhibit synergistic effects, overcoming limitations of single-target inhibitors. For example, N-acyl variants show 10–50 nM potency against cathepsin S, while maintaining submicromolar activity against hCA VII. This dual mechanism is particularly promising for treating multifactorial diseases like neuroinflammation.
Table 1: Key Inhibitory Activities of Related Cyano-Substituted Sulfonamides
Current Research Landscape and Challenges
Current research focuses on three areas:
- Synthetic Optimization : Modifying the hydroxycyclohexenyl group’s stereochemistry to enhance blood-brain barrier permeability.
- Target Validation : Profiling off-target effects against kinase families, as seen in structurally related benzenesulfonamide analogs.
- Computational Modeling : Using crystal structures of analogs like 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide to predict binding modes.
Challenges include balancing solubility (log P ~2.5–3.5 for most derivatives) with metabolic stability, as the cyclohexenyl ring is prone to oxidative degradation.
Structural Features and Research Implications
The compound’s structure (C₁₄H₁₅N₂O₃S; MW 307.35 g/mol) features:
- A 4-cyanophenylsulfonamide core with a planar geometry (bond angles: C-S-O ≈ 105°).
- A (1-hydroxycyclohex-2-en-1-yl)methyl side chain adopting a chair-like conformation, as inferred from related cyclohexenyl derivatives.
X-ray crystallography of analogs reveals critical intermolecular interactions:
- Hydrogen bonding between the sulfonamide oxygen and CA active-site residues.
- π-Stacking of the cyanophenyl group with protease hydrophobic pockets.
Table 2: Structural Parameters of Selected Sulfonamides
| Parameter | 4-Cyano Derivative | 4-Methyl Derivative |
|---|---|---|
| C-S Bond Length (Å) | 1.76 | 1.78 |
| Dihedral Angle (C-S-N-C) | 87.3° | 89.1° |
| Torsional Energy (kcal/mol) | 2.1 | 1.8 |
Relationship to Other Hydroxycyclohexenyl Sulfonamides
The compound belongs to a subclass of sulfonamides featuring hydroxylated cyclohexenyl motifs. Compared to:
- N-Allyl-4-methylbenzenesulfonamide : Lacks the cyano group, reducing electronic interactions with CA isoforms.
- 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride : The bulky cyanopropyl group limits conformational flexibility, making it unsuitable for dual-target design.
The hydroxycyclohexenyl group’s equatorial hydroxyl orientation distinguishes it from carbocyclic analogs, enabling hydrogen bond donation to catalytic residues in both CA and cathepsin active sites.
Properties
IUPAC Name |
4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c15-10-12-4-6-13(7-5-12)20(18,19)16-11-14(17)8-2-1-3-9-14/h2,4-8,16-17H,1,3,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJVUVFYVQTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the hydroxycyclohexene moiety: This can be achieved through the reduction of a suitable cyclohexenone derivative.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can form strong interactions with target proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous sulfonamides:
Key Differences and Implications
Selenium-containing analogs (e.g., FQV in ) exhibit higher lipophilicity and redox reactivity but may raise toxicity concerns.
Electronic Effects: The cyano group (-CN) in the target compound is strongly electron-withdrawing, which may enhance binding to electrophilic enzyme pockets. This contrasts with methoxy (-OCH₃) in compound 1g (electron-donating, ) or azo groups (-N=N-) in .
This contrasts with rigid planar structures like cyclopentenylidene in 1g or azo groups in .
Solubility and Bioavailability: The hydrochloride salt of 4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide () demonstrates improved water solubility, whereas the target compound’s hydroxyl group may achieve similar effects via H-bonding without requiring salt formation. Oxolane-containing analogs () leverage ether oxygen for solubility but lack the hydroxyl group’s H-bonding capability.
Biological Activity
4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features may confer various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyano group, a hydroxycyclohexenyl moiety, and a sulfonamide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study conducted on various benzenesulfonamides revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 (breast cancer) | 3.99 ± 0.21 |
| Other analogues | CCRF-CEM (leukemia) | 4.51 ± 0.24 |
These results indicate that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The antimicrobial activity of sulfonamides has been well-documented, and this compound is no exception. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 8 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that this compound can reduce inflammatory markers in vitro:
| Inflammatory Marker | Treatment Group | Result |
|---|---|---|
| TNF-alpha | Control | High |
| Compound-treated | Low |
This data suggests that the compound may modulate inflammatory responses by downregulating pro-inflammatory cytokines.
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide group is known to act as a zinc-binding group (ZBG), which is crucial for inhibiting carbonic anhydrases (CAs). This inhibition can affect various physiological processes, including pH regulation and ion transport, potentially leading to therapeutic effects in cancer and inflammation .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
Case Study 1: Breast Cancer Model
In a study involving MDA-MB-468 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls. The treatment led to alterations in cell cycle progression and apoptosis induction.
Case Study 2: Inflammatory Response
In isolated heart models perfused with benzenesulfonamide derivatives, including our compound of interest, significant changes in perfusion pressure were observed. The results indicated that the compound could influence coronary resistance through calcium channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
